Picomolar Potency at NMUR2 Differentiates Rat NMS from the Balanced Agonist Neuromedin U
In calcium‑mobilization assays using CHO cells stably expressing human NMU receptors, Neuromedin S (rat) activates NMUR2 with an EC₅₀ of 91 pM, whereas neuromedin U‑23 (rat) requires concentrations approximately 15‑ to 20‑fold higher to achieve comparable receptor activation (EC₅₀ ≈1.4–2 nM) [REFS‑1][REFS‑2]. At NMUR1, rat NMS displays an EC₅₀ of 65 pM, compared with 170 pM for NMU‑23 [REFS‑3].
| Evidence Dimension | Functional agonist potency (EC₅₀) at human NMUR2 |
|---|---|
| Target Compound Data | 91 pM |
| Comparator Or Baseline | Neuromedin U‑23 (rat): ≈1.4–2 nM |
| Quantified Difference | ≈15‑ to 20‑fold higher potency for rat NMS |
| Conditions | Calcium mobilization in CHO cells expressing human NMUR2 |
Why This Matters
Higher potency at NMUR2 enables lower dosing in central nervous system studies, reducing off‑target interactions and conserving expensive peptide.
- [1] GlpBio. Neuromedin U‑23 (rat) (trifluoroacetate salt) – GC49264. Product datasheet. View Source
